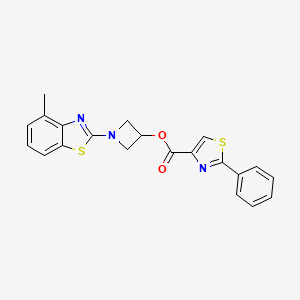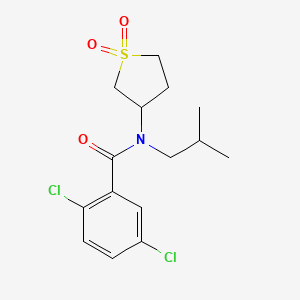![molecular formula C14H20N2O2S2 B6506047 2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine CAS No. 1421476-27-8](/img/structure/B6506047.png)
2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis
The design and synthesis of a new class of nonpeptide direct thrombin inhibitors, built on the structure of 1-(pyridin-4-yl)piperidine-4-carboxamide, are described .Physical And Chemical Properties Analysis
The physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . The density of a similar compound, 4-piperidin-1-ylpyridine, is 1.0±0.1 g/cm3 and its boiling point is 281.2±13.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of biologically active compounds, including inhibitors of enzymes and receptors. It has also been used as a building block for the synthesis of peptides and peptide-like compounds. In addition, this compound has been used in the synthesis of prodrugs, which are drugs that are inactive until they are metabolized in the body.
Wirkmechanismus
Target of Action
Piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets. For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives often interact with their targets by binding to them, thereby modulating their activity . The exact nature of this interaction and the resulting changes would depend on the specific target.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine has a number of advantages for use in lab experiments. It is a relatively stable compound, making it easy to store and handle. It is also relatively inexpensive compared to other compounds. However, this compound has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine in scientific research. It could be used to synthesize more complex compounds, such as peptides and peptide-like compounds. It could also be used to develop new prodrugs and drug delivery systems. In addition, this compound could be used to develop new therapeutic agents for the treatment of various diseases. Finally, this compound could be used to develop new diagnostic agents for the detection of various diseases.
Synthesemethoden
2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine can be synthesized in two steps, starting with the reaction of 1-cyclopropanesulfonyl-4-piperidinol with thionyl chloride to form 1-cyclopropanesulfonyl-4-piperidinium chloride. The second step involves the reaction of the 1-cyclopropanesulfonyl-4-piperidinium chloride with pyridine to form this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S2/c17-20(18,13-4-5-13)16-9-6-12(7-10-16)11-19-14-3-1-2-8-15-14/h1-3,8,12-13H,4-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJNARCWOBXRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dimethylphenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505974.png)
![4-{2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}-N-phenylpiperazine-1-carboxamide](/img/structure/B6505979.png)
![1-(4-{4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6505990.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B6506007.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6506008.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6506015.png)

![2-phenoxy-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6506023.png)
![2-(3,4-dimethoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6506031.png)
![2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine](/img/structure/B6506033.png)
![2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine](/img/structure/B6506039.png)

